molecular formula C20H18N4O2 B2513604 3-(3,4-Dimethylphenyl)-5-[3-(3-methoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole CAS No. 1171326-19-4

3-(3,4-Dimethylphenyl)-5-[3-(3-methoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole

Cat. No.: B2513604
CAS No.: 1171326-19-4
M. Wt: 346.39
InChI Key: OHQLHKIDFYTGSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethylphenyl)-5-[3-(3-methoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a 1,2,4-oxadiazole ring, which is a five-membered heterocycle containing oxygen and nitrogen atoms, linked to a pyrazolidine ring and substituted phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)-5-[3-(3-methoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with nitriles under acidic or basic conditions.

    Substitution Reactions:

    Formation of the Pyrazolidine Ring: This involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

Industrial Production Methods

In an industrial setting, the synthesis would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the oxadiazole ring can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

The major products depend on the specific reactions but can include various substituted derivatives of the original compound, such as nitro, sulfo, or halogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

Medicinally, compounds containing the oxadiazole ring have shown promise as antimicrobial, anti-inflammatory, and anticancer agents. Research is ongoing to explore the therapeutic potential of this specific compound.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)-5-[3-(3-methoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and π-π interactions, which are crucial for binding to biological targets. The compound may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethylphenyl)-1,2,4-oxadiazole: Lacks the pyrazolidine ring, making it less complex.

    5-(3-Methoxyphenyl)-1,2,4-oxadiazole: Similar but without the dimethylphenyl group.

    Pyrazolidine derivatives: Compounds with similar pyrazolidine rings but different substituents.

Uniqueness

The uniqueness of 3-(3,4-Dimethylphenyl)-5-[3-(3-methoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole lies in its combined structural features, which provide a distinct set of chemical and biological properties. The presence of both the oxadiazole and pyrazolidine rings, along with the specific phenyl substitutions, makes it a versatile compound for various applications.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-5-[3-(3-methoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-12-7-8-15(9-13(12)2)19-22-20(26-24-19)17-11-21-23-18(17)14-5-4-6-16(10-14)25-3/h4-10,17-18,21,23H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZWEWXGOGXQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C3CNNC3C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.